molecular formula C11H12O2S B14153763 ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate CAS No. 4394-97-2

ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate

Cat. No.: B14153763
CAS No.: 4394-97-2
M. Wt: 208.28 g/mol
InChI Key: KITGQMUBFVFBRU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a phenyl ring, and a sulfanyl group attached to a propenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate typically involves the esterification of 3-phenyl-3-sulfanylprop-2-enoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the propenoate backbone can be reduced to a single bond using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated esters

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

Ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The phenyl ring may also interact with aromatic residues in proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate can be compared with similar compounds such as:

    Ethyl (E)-3-phenylprop-2-enoate: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    Ethyl (E)-3-sulfanylprop-2-enoate: Lacks the phenyl ring, which may affect its interaction with biological targets.

    Ethyl (E)-3-phenyl-3-hydroxyprop-2-enoate: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical and biological properties.

The presence of both the phenyl and sulfanyl groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

CAS No.

4394-97-2

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate

InChI

InChI=1S/C11H12O2S/c1-2-13-11(12)8-10(14)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3/b10-8+

InChI Key

KITGQMUBFVFBRU-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C1=CC=CC=C1)/S

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.